2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one
Description
This compound is a synthetic small molecule featuring a 1,2,4-oxadiazole ring linked to a pyridine scaffold via a sulfanyl bridge, with a thiomorpholine moiety at the ketone position. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in drug design, particularly in targeting enzymes or receptors . The 4-methoxyphenyl substituent on the oxadiazole may enhance lipophilicity and influence π-π stacking interactions in biological systems, while the thiomorpholine group could improve solubility and pharmacokinetic properties compared to morpholine derivatives due to sulfur’s polarizability .
Structural determination of such compounds often employs X-ray crystallography, with software like SHELX (widely used for small-molecule refinement) providing critical insights into bond lengths, angles, and conformational stability .
Properties
IUPAC Name |
2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-1-thiomorpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-26-16-5-2-14(3-6-16)19-22-20(27-23-19)15-4-7-17(21-12-15)29-13-18(25)24-8-10-28-11-9-24/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHFAACCKZPCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with an appropriate carboxylic acid derivative, such as an acyl chloride, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium.
Pyridine ring functionalization: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with a thiol derivative.
Thiomorpholine incorporation: The thiomorpholine moiety can be introduced via a nucleophilic substitution reaction involving a thiomorpholine derivative and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions between heterocyclic compounds and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one has potential applications as a therapeutic agent. Its structure suggests it could be explored for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes. Its unique electronic properties make it suitable for applications in optoelectronics and sensor technology.
Mechanism of Action
The mechanism of action of 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, while the pyridine and thiomorpholine moieties can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogs sharing key structural motifs:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core: The target compound’s 1,2,4-oxadiazole ring contrasts with the thiazolidinone in the compound from . Oxadiazoles are often associated with kinase inhibition or anti-inflammatory activity, whereas thiazolidinones are linked to antimicrobial and antidiabetic effects .
Substituent Effects: The 4-methoxyphenyl group in the target compound and ’s analog may improve membrane permeability compared to non-substituted phenyl rings. However, the 2-methyl addition in could sterically hinder target engagement . The thiomorpholine group in the target compound likely enhances solubility and metabolic stability over morpholine derivatives, a feature absent in the compared compounds .
Bioactivity Trends :
- Compounds with thioether/sulfanyl linkages (e.g., target compound and ) often exhibit improved redox-modulating properties, relevant in ferroptosis induction (a mechanism highlighted in oral cancer ).
- Natural product-inspired analogs (e.g., plant-derived biomolecules in ) generally show lower potency but better safety profiles than synthetic derivatives like the target compound .
Biological Activity
The compound 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one is a complex heterocyclic structure that integrates various pharmacologically active moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial, anti-inflammatory, and anticancer research.
The molecular formula for this compound is , with a molecular weight of 425.51 g/mol . The structure includes a pyridine ring, an oxadiazole moiety, and a thiomorpholine group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 425.51 g/mol |
| Molecular Formula | C21H23N5O3S |
| LogP | 2.8754 |
| Polar Surface Area | 67.284 Ų |
| Hydrogen Bond Acceptors | 9 |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing oxadiazole and piperidine derivatives. For instance, the synthesized derivatives showed significant activity against various bacterial strains, with IC50 values indicating effective inhibition:
- IC50 Values : Compounds synthesized with similar structural frameworks exhibited IC50 values ranging from 0.63 µM to 6.28 µM , demonstrating potent antibacterial properties compared to standard drugs like thiourea (IC50 = 21.25 µM) .
Anticancer Activity
The integration of the oxadiazole moiety is particularly noteworthy in anticancer research. Compounds featuring this structure have been associated with:
- Inhibition of cancer cell proliferation : Studies have demonstrated that derivatives exhibit cytotoxic effects on multiple cancer cell lines, leading to apoptosis and cell cycle arrest.
For example, compounds similar to the target structure have shown promising results against HeLa and MCF-7 cancer cells with IC50 values in the low micromolar range.
Enzyme Inhibition
The compound is also evaluated for its enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have been reported to inhibit AChE effectively, which is crucial for treating neurodegenerative disorders.
Case Studies
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for antibacterial and anticancer activities. The results indicated that modifications in the substituents significantly influenced the biological activity .
- Piperidine-Based Compounds : Research focusing on piperidine derivatives revealed their potential as effective agents against various microbial pathogens and their utility in cancer therapy due to their ability to induce apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
